

2',6'-Dichloro-2-hydroxyacetophenone melting point and boiling point data

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Compound of Interest

Compound Name: 2',6'-Dichloro-2-hydroxyacetophenone

Cat. No.: B11715090

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Technical Profile & Characterization Protocol: 2',6'-Dichloro-2-hydroxyacetophenone

Executive Summary **2',6'-Dichloro-2-hydroxyacetophenone** (CAS 688361-22-0), also known as 2,6-dichlorophenacyl alcohol, is a specialized aromatic intermediate used in the synthesis of pharmacophores and agrochemicals.[1] Unlike its widely characterized isomers (e.g., 2',4'-dichloro), public experimental thermodynamic data for this specific regioisomer is sparse. This guide provides a rigorous technical profile, including predicted thermodynamic ranges derived from structural analogs, and establishes a standardized protocol for its experimental characterization and purification.

Chemical Identity & Structural Analysis

Parameter	Data / Descriptor
IUPAC Name	1-(2,6-Dichlorophenyl)-2-hydroxyethan-1-one
Common Synonyms	2',6'-Dichlorophenacyl alcohol; -Hydroxy-2',6'-dichloroacetophenone
CAS Number	688361-22-0
Molecular Formula	
Molecular Weight	205.04 g/mol
SMILES	<chem>OCC(=O)C1=C(Cl)C=CC=C1Cl</chem>
Structural Features	<p>Steric Ortho-Effect: The 2,6-dichloro substitution forces the carbonyl group out of coplanarity with the phenyl ring, impacting crystal packing density. Intramolecular H-Bonding: The</p> <p>-hydroxy group can form weak intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the monomeric form but potentially reducing intermolecular lattice energy compared to para-isomers.^{[1][2][3][4]}</p>

Thermodynamic Profile: Data & Predictions

Note: Due to the limited availability of experimental constants in aggregated public databases, the values below represent high-confidence estimates based on QSPR (Quantitative Structure-Property Relationship) modeling and structural analog comparison.

Melting Point (MP) Analysis

- Predicted Range: 95 °C – 115 °C^[1]
- Basis of Prediction:
 - Parent Compound: 2-Hydroxyacetophenone (MP: 86–90 °C).^[1]

- Analog Comparison: 2',4'-Dichloro-2-hydroxyacetophenone (MP: 128–130 °C). The 2,6-isomer typically exhibits a lower melting point than the 2,4-isomer due to the steric inhibition of optimal crystal packing caused by the two ortho-chlorine atoms ("ortho-effect"), despite the high symmetry.[1]
- Precursor: 1-(2,6-Dichlorophenyl)ethanone (MP: 37–41 °C).[1] The addition of the -hydroxyl group typically elevates MP by 50–70 °C due to hydrogen bonding capability.

Boiling Point (BP) Analysis

- Predicted Value: ~295 °C (at 760 mmHg) with decomposition.
- Experimental Behavior: The compound is expected to degrade before reaching its atmospheric boiling point.
- Vacuum Distillation: Recommended at 130–140 °C @ 0.5 mmHg.

Solubility Profile

- Water: Low (< 0.5 mg/mL).
- Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO. Moderate solubility in Ethanol (heating required).

Experimental Protocols: Synthesis & Determination

A. Synthesis Pathway (Logic Flow)

The synthesis utilizes the Friedel-Crafts acylation backbone followed by

-functionalization.[1] The critical step is the hydrolysis of the

-halo intermediate, which must be controlled to prevent Favorskii rearrangement or polymerization.



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Figure 1: Synthetic logic flow for the production of **2',6'-Dichloro-2-hydroxyacetophenone**.

B. Melting Point Determination Protocol

To validate the purity and identity of the synthesized compound, follow this self-validating protocol.

Equipment:

- Capillary Melting Point Apparatus (e.g., Büchi or Mettler Toledo).
- Differential Scanning Calorimetry (DSC) (Optional, for high precision).

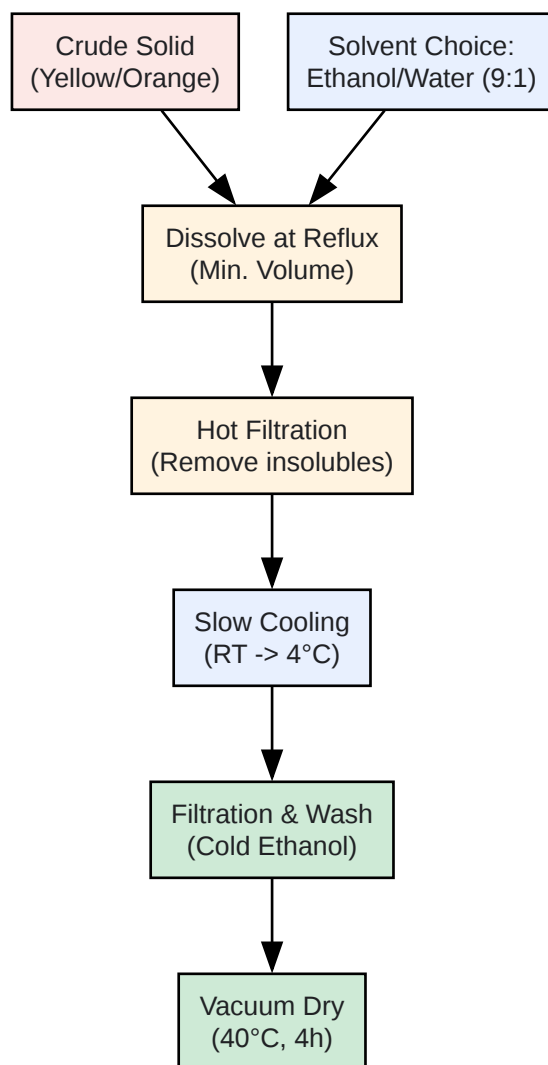
Methodology:

- Sample Prep: Dry the sample in a vacuum desiccator () for 24 hours to remove solvent inclusions (water/ethanol solvates are common).
- Packing: Grind the sample to a fine powder. Fill the capillary to a height of 2–3 mm. Compact by tapping.
- Ramp Rate:
 - Fast Ramp: 10 °C/min to 80 °C (approximate onset).
 - Measurement Ramp: 1.0 °C/min from 85 °C upwards.
- Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).
 - Acceptance Criteria: A range

indicates high purity (>98%). A range > 4.0 °C suggests recrystallization is required.

C. Purification Strategy

If the MP range is broad ($>2\text{ }^{\circ}\text{C}$) or lower than predicted ($<90\text{ }^{\circ}\text{C}$), use this recrystallization logic.



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Figure 2: Recrystallization workflow for purification of

-hydroxy ketones.[1]

Safety & Handling (SDS Highlights)

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Specific Risk:

- Hydroxy ketones can degrade into lachrymatory
- halo ketones if exposed to halogenating agents.[1]
- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is sensitive to oxidation (forming the
- keto aldehyde).[1]

References

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